4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
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Overview
Description
4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot . The obtained derivatives are then oxidized using copper(II) chloride, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like copper(II) chloride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives.
Common reagents used in these reactions include potassium thiocyanate, benzoyl chloride, and copper(II) chloride . The major products formed from these reactions are cyclic thiadiazole derivatives .
Scientific Research Applications
4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer activities.
Biological Studies: The compound has shown significant cytotoxicity against various human cancer cell lines.
Industrial Applications: Thiadiazole derivatives, including this compound, are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with molecular targets and pathways in cells. The compound disrupts DNA replication processes, leading to the inhibition of bacterial and cancer cell proliferation . The presence of the toxophoric N–C–S moiety is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can be compared with other thiadiazole derivatives, such as:
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives: These compounds exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-methoxy-N-(8-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-3-9-18-13(10)16-15(21-18)17-14(19)11-5-7-12(20-2)8-6-11/h3-9H,1-2H3 |
InChI Key |
KGBRHYAZHGMWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC(=O)C3=CC=C(C=C3)OC)S2 |
Origin of Product |
United States |
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